molecular formula C10H9BrN2O B13696076 2-(2-Bromophenyl)imidazole-5-methanol

2-(2-Bromophenyl)imidazole-5-methanol

Cat. No.: B13696076
M. Wt: 253.09 g/mol
InChI Key: OWVGOEWLDRMLLE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzylamine with glyoxal and ammonium acetate. The reaction is carried out in a solvent such as ethanol under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)imidazole-5-carbaldehyde.

    Reduction: 2-Phenylimidazole-5-methanol.

    Substitution: 2-(2-Aminophenyl)imidazole-5-methanol or 2-(2-Thiophenyl)imidazole-5-methanol.

Scientific Research Applications

2-(2-Bromophenyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)imidazole-5-methanol exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole-5-methanol: Lacks the bromine atom, resulting in different reactivity and binding properties.

    2-(2-Chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.

    2-(2-Fluorophenyl)imidazole-5-methanol: Contains a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

2-(2-Bromophenyl)imidazole-5-methanol is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

[2-(2-bromophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

OWVGOEWLDRMLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N2)CO)Br

Origin of Product

United States

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